molecular formula C9H6BrNO3 B1413365 2-Bromo-3-cyano-4-methoxybenzoic acid CAS No. 1805413-78-8

2-Bromo-3-cyano-4-methoxybenzoic acid

Cat. No.: B1413365
CAS No.: 1805413-78-8
M. Wt: 256.05 g/mol
InChI Key: DTPCLVGVCWKEOB-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-4-methoxybenzoic acid is an organic compound with the molecular formula C9H6BrNO3 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-cyano-4-methoxybenzoic acid typically involves the bromination of 3-cyano-4-methoxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-cyano-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

2-Bromo-3-cyano-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-4-methoxybenzoic acid depends on its interaction with molecular targets. For instance, in biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The presence of the cyano and methoxy groups can enhance its binding affinity and specificity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with target molecules.

Comparison with Similar Compounds

    2-Bromo-4-methoxybenzoic acid: Lacks the cyano group, which may affect its reactivity and applications.

    3-Cyano-4-methoxybenzoic acid: Lacks the bromine atom, which can influence its chemical behavior and interactions.

    2-Bromo-3-nitro-4-methoxybenzoic acid:

Uniqueness: 2-Bromo-3-cyano-4-methoxybenzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

2-bromo-3-cyano-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-7-3-2-5(9(12)13)8(10)6(7)4-11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPCLVGVCWKEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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